molecular formula C21H27FN2O3S B2743628 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 864456-48-4

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B2743628
CAS No.: 864456-48-4
M. Wt: 406.52
InChI Key: ILGDDIAAZOROGG-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a sulfamoyl-substituted benzamide derivative characterized by a bis(2-methylpropyl) group on the sulfamoyl moiety and a 4-fluorophenyl substituent on the benzamide nitrogen. This compound is part of a broader class of sulfonamide derivatives, which are widely studied for their diverse pharmacological and chemical properties. Key synonyms include 4-(N,N-diisobutylsulfamoyl)-N-(4-fluorophenyl)benzamide and ZINC2709347 (CAS: 868212-53-7) .

Such structural features are critical for solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)13-24(14-16(3)4)28(26,27)20-11-5-17(6-12-20)21(25)23-19-9-7-18(22)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDDIAAZOROGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its biological activity or chemical reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Fluorophenyl Benzamide Derivatives

Compounds with fluorophenyl-substituted benzamide backbones are well-documented in the literature. For example:

  • (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) :

    • Melting Point : 236–237°C
    • Optical Rotation : [α]D = +10.6°
    • Key Features : Incorporates a tetrahydrofuran-derived sulfamoyl group, enhancing stereochemical complexity.
    • Spectral Data : ¹H-NMR and ¹³C-NMR confirm substituent positioning .
  • (S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h) :

    • Melting Point : 205–207°C
    • Optical Rotation : [α]D = +11.7°
    • Key Features : Fluorine at the ortho position reduces symmetry, affecting crystallinity and melting point compared to para-substituted analogs .

Comparison with Target Compound :
The target compound’s bis(2-methylpropyl) sulfamoyl group likely increases lipophilicity compared to the oxotetrahydrofanyl groups in 5f and 5h. This difference may influence solubility and membrane permeability in biological systems.

Triazole and Thiadiazole Derivatives

Sulfamoyl benzamides fused with heterocyclic rings exhibit distinct tautomeric and reactivity profiles:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :

    • Synthesis : Derived from hydrazinecarbothioamides via sodium hydroxide reflux.
    • Tautomerism : Exist as thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR .

Antifungal Benzamide Derivatives

Benzamides with sulfamoyl groups are explored for antifungal activity:

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :

    • Application : Antifungal agent, solubilized with Pluronic F-127 for enhanced delivery .
  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

    • Key Feature : Cyclohexyl-ethyl sulfamoyl group balances hydrophobicity and steric bulk .

Comparison with Target Compound :
The target compound’s bis(2-methylpropyl) group may offer comparable lipophilicity to LMM11 but lacks the oxadiazole ring critical for hydrogen bonding in antifungal targets.

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Not Provided Not Provided Not Reported Bis(2-methylpropyl)sulfamoyl, 4-FPh
(S)-5f C₂₂H₂₂FN₃O₅S 459.49 236–237 2-Oxotetrahydrofuran-3-yl, 4-FPh
LMM11 C₂₄H₂₈N₄O₅S 496.57 Not Reported Cyclohexyl-ethyl sulfamoyl, furan-2-yl
Thiadiazole Derivative C₂₅H₃₃N₅O₅S₃ 579.755 Not Reported 5-Ethyl-1,3,4-thiadiazol-2-yl

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a benzamide core substituted with a bis(2-methylpropyl)sulfamoyl group and a fluorophenyl moiety. The structural formula can be represented as follows:

C18H26N4O4S\text{C}_{18}\text{H}_{26}\text{N}_{4}\text{O}_{4}\text{S}

This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group is known to inhibit various enzymes, particularly those involved in nucleotide metabolism, such as ecto-nucleotide triphosphate diphosphohydrolase (NTPDase) isoforms. The interaction with these enzymes can lead to the inhibition of cellular proliferation and modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating sulfamoyl derivatives reported that certain benzamide derivatives showed potent activity against various bacterial strains, suggesting that modifications in the sulfamoyl group can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays demonstrated that derivatives of sulfamoyl-benzamides could induce cell cycle arrest and inhibit tubulin polymerization in cancer cell lines such as MCF-7 and MDA-MB-231. For instance, one derivative exhibited an IC50 value of 0.72 ± 0.11 μM against the human NTPDase3, indicating its effectiveness as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural modifications and their effects on biological potency:

Modification Effect on Activity
Replacement of methylpropyl groupsAltered solubility and binding affinity
Variation in the fluorophenyl substituentEnhanced enzyme inhibition
Changes in the sulfamoyl groupIncreased antimicrobial potency

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Inhibition of NTPDases : A study found that sulfamoyl-benzamide derivatives selectively inhibited human NTPDases at sub-micromolar concentrations, demonstrating their potential as therapeutic agents in conditions associated with dysregulated nucleotide metabolism .
  • Anticancer Efficacy : Research indicated that specific derivatives led to significant cytotoxic effects on breast cancer cell lines, emphasizing the importance of structural modifications in enhancing anticancer activity .
  • Molecular Docking Studies : Computational studies have shown that these compounds exhibit strong interactions with target proteins involved in cancer progression, confirming their potential as lead compounds for further development .

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